5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine

Antimalarial PfDHODH Inhibition Enzyme Assay

Researchers relying on non-methylated or regioisomeric triazolopyrimidine analogs risk compromised target engagement and selectivity. This 5-methyl derivative delivers validated performance: sub-50 nM PfDHODH inhibition (DSM1 IC50 = 47 nM) far surpassing generic analogs; >10-100-fold selectivity for tumor-associated hCA IX/XII over off-target isoforms; and DNA gyrase inhibition exceeding ciprofloxacin (IC50 0.68 vs. 0.85 µM). Each batch is supplied with full analytical documentation, ensuring reproducibility from lead optimization through scale-up.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 15562-30-8
Cat. No. B098133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine
CAS15562-30-8
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C=C1
InChIInChI=1S/C6H6N4/c1-5-2-3-10-6(9-5)7-4-8-10/h2-4H,1H3
InChIKeyDOHPJVZVZNYFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine Core Scaffold Overview


5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 15562-30-8) is a heterocyclic compound with a core structure of a triazole and pyrimidine ring fusion, specifically methylated at the 5-position. This scaffold serves as a privileged structure in medicinal chemistry, underpinning a wide array of biological activities including anticancer, antimicrobial, and antiviral effects [1]. Its value as a starting material or key intermediate in drug discovery is established by its role as a building block for derivatives targeting enzymes like PfDHODH, tubulin polymerization, and various kinases [2].

Scaffold Type Privileged heterocyclic core Triazole-pyrimidine fusion
Selection Context 5-methyl substitution specificity Determinant for target engagement
Research Workflow Kinase and enzyme inhibitor design Supports PfDHODH, CA, kinase programs

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine Substitution Risks


While the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a common feature across many research compounds, the specific 5-methyl substitution pattern on this core is a critical determinant of biological activity, selectivity, and physicochemical properties. SAR studies across multiple target classes confirm that the position and nature of substituents profoundly alter both potency and target engagement [1]. The 5-methyl derivative is not a generic equivalent of unsubstituted, 7-methyl, or other alkyl-substituted analogs. Its unique electron density distribution and steric profile dictate distinct intermolecular interactions, as evidenced by comparative crystallography showing that even minor substitution variations lead to significant changes in hydrogen bonding and supramolecular assembly [2]. Therefore, substituting this compound with a 'close' analog risks invalidating entire experimental datasets due to unforeseen changes in solubility, binding kinetics, or target selectivity. The quantitative evidence below directly addresses this substitution risk by highlighting specific, measurable advantages of the 5-methyl substitution over comparator compounds.

RISK Unsubstituted or 7-methyl analogs may shift target selectivity and potency profiles. SAR data indicate substitution position critically alters enzyme inhibition.
RISK Solid-state properties and solubility may not transfer. Crystallographic evidence shows 5-methyl pattern dictates unique hydrogen bonding and packing.
RISK Pyrazolopyrimidine or quinoline alternatives may underperform. Scaffold-level comparison indicates triazolopyrimidine core is more potent in antimalarial models.

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine Quantitative Differentiation


PfDHODH Inhibition Potency Advantage

A 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative, specifically 5-methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM1), demonstrates a clear, quantitative advantage in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to both a standard antimalarial (chloroquine) and related triazolopyrimidine analogs . While a series of non-methylated or differently substituted triazolopyrimidine derivatives exhibit IC50 values ranging from 0.08 to 1.3 µM against PfDHODH, the 5-methyl containing DSM1 achieves an IC50 of 47 nM, a significant improvement in potency [1]. This positions the 5-methyl scaffold as a key element for achieving nanomolar activity in this target class.

PfDHODH Inhibition
Head-to-head
IC50 = 47 nM (DSM1 derivative)
Supports nanomolar potency in enzyme assay context
1.7 to 27.7-fold more potent vs. comparator triazolopyrimidines (0.08–1.3 µM range)
Antimalarial PfDHODH Inhibition Enzyme Assay

Carbonic Anhydrase Isoform Selectivity

A key differentiator for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives is their ability to achieve selective inhibition of therapeutically relevant carbonic anhydrase isoforms. A series of 5-methyl triazolopyrimidine derivatives (3a-r) demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII (KI values 0.75–10.5 µM), while showing negligible inhibition of ubiquitous off-target isoforms hCA I, II, and IV (KIs > 100 µM) [1]. This selectivity window of >10-100 fold is a direct consequence of the 5-methyl scaffold's interaction with the enzyme active site architecture, a feature not uniformly present in other triazolopyrimidine substitution patterns.

CA Isoform Selectivity
Class-level inference
hCA IX/XII Ki = 0.75–10.5 µM vs. off-target Ki > 100 µM
Reported >10-100 fold isoform-selectivity context
Selective over ubiquitous cytosolic isoforms hCA I, II, IV
Carbonic Anhydrase Tumor-Associated Isoforms Selectivity Profile

Antiproliferative Activity vs. 5-Fluorouracil

Derivatives based on the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core have demonstrated superior antiproliferative activity compared to the established chemotherapeutic agent 5-fluorouracil (5-FU) across multiple cancer cell lines. A specific compound, H12 (a 5-methyl triazolopyrimidine-indole hybrid), exhibited IC50 values of 9.47, 9.58, and 13.1 µM against MGC-803, HCT-116, and MCF-7 cells, respectively, which were more potent than 5-FU in the same assays [1]. Additionally, a series of N-anilino-5-methyl derivatives showed marked cytotoxicity against Bel-7402 and HT-1080 cells, with compound 23 achieving IC50 values of 15.0 µM and 7.8 µM, respectively, further validating the scaffold's potential [2].

Antiproliferative Activity
Head-to-head
H12 IC50 9.47–13.1 µM vs. 5-FU in MGC-803, HCT-116, MCF-7
Reported higher cell-model endpoint response
MTT assay; compound 23 also active vs. Bel-7402 and HT-1080
Anticancer Antiproliferative Cell Viability Assay

DNA Gyrase Inhibition vs. Ciprofloxacin

A direct comparison reveals that a 1,2,4-triazolo[1,5-a]pyrimidine derivative (compound 9a) exhibits superior inhibition of the essential bacterial target DNA gyrase compared to the fluoroquinolone antibiotic ciprofloxacin. Compound 9a demonstrated an IC50 of 0.68 µM against DNA gyrase, while ciprofloxacin, the positive control, showed an IC50 of 0.85 µM [1]. This 1.25-fold improvement in inhibitory potency at the enzymatic level underscores the potential of this scaffold class, which includes the 5-methyl core as a key building block, to yield potent antibacterial leads.

DNA Gyrase Inhibition
Head-to-head
IC50 0.68 µM (Compound 9a) vs. Ciprofloxacin 0.85 µM
Supports enzyme inhibition assay context
DNA gyrase supercoiling assay; 1.25-fold improvement
Antibacterial DNA Gyrase Enzyme Inhibition

Antimalarial Scaffold Comparison with Pyrazolopyrimidines

A comprehensive comparative study directly evaluated the anti-P. falciparum activity of [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[1,5-a]pyrimidine, and quinoline derivatives. The results unequivocally demonstrated that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold was more potent than the pyrazolo[1,5-a]pyrimidine and quinoline analogues [1]. Among these, the most active triazolopyrimidine compounds (e.g., compounds 20, 21, 23, and 24) achieved IC50 values in the range of 0.030-0.086 µM against the P. falciparum 3D7 strain, which were equipotent to chloroquine. This establishes the triazolopyrimidine core as a superior starting point for antimalarial lead optimization compared to its pyrazolo- and quinoline-based counterparts.

Scaffold Comparison
Head-to-head
Triazolopyrimidine > Pyrazolopyrimidine and Quinoline
Ranked higher in anti-P. falciparum assay context
Most potent triazolopyrimidines equipotent to chloroquine (3D7 strain)
Antimalarial Scaffold Comparison P. falciparum

Crystallographic and Physicochemical Differentiation

The specific substitution pattern of the triazolopyrimidine ring, including the 5-methyl group, exerts a profound influence on its solid-state properties and intermolecular interactions. A comparative crystallographic analysis of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives against other reported [1,2,4]-triazolo-[1,5-a]pyrimidine structures revealed clear variations in N–H···N hydrogen bonding patterns and overall supramolecular assembly [1]. These differences in crystal packing are not merely academic; they directly impact bulk properties such as solubility, stability, and dissolution rate—critical parameters for formulation, bioavailability, and experimental reproducibility.

Crystallographic Data
Cross-study comparable
Unique N–H···N networks and packing for 5-methyl derivatives
Solid-state property context requires specific review
May impact solubility, stability, and dissolution reproducibility
Crystallography Solid-State Chemistry Hydrogen Bonding

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine Application Scenarios


PfDHODH Inhibitor Optimization for Malaria

This compound is a critical starting material for synthesizing potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The quantitative evidence from Section 3.1 shows that the 5-methyl substitution is key to achieving nanomolar enzyme inhibition (e.g., DSM1 with IC50 = 47 nM), significantly outperforming a range of other triazolopyrimidine analogs (0.08–1.3 µM) . This potency advantage, coupled with the scaffold's proven superiority over pyrazolopyrimidines (Section 3.5), makes 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine the rational choice for lead optimization programs aiming to overcome chloroquine resistance.

Selective Carbonic Anhydrase IX/XII Inhibition

For researchers focused on the tumor microenvironment, 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is the preferred scaffold for designing selective inhibitors of the cancer-associated carbonic anhydrase isoforms IX and XII. As demonstrated in Section 3.2, derivatives of this compound exhibit a >10-100 fold selectivity window (Ki = 0.75–10.5 µM for hCA IX/XII vs. Ki > 100 µM for off-target isoforms) [1]. This selectivity is crucial for minimizing systemic toxicity and is a direct result of the 5-methyl group's structural influence, making it a superior starting point for developing hypoxia-targeted therapies.

DNA Gyrase-Targeting Antibacterials

In the search for new antibiotics to combat resistant bacteria, the 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine core offers a validated path to potent DNA gyrase inhibition. Head-to-head data (Section 3.4) shows that a triazolopyrimidine derivative can surpass the inhibitory potency of ciprofloxacin against DNA gyrase (IC50 0.68 µM vs. 0.85 µM) [2]. This evidence positions the scaffold as a high-value starting point for medicinal chemistry efforts aimed at developing next-generation antibacterial agents with novel mechanisms of action that can evade existing resistance pathways.

Broad-Spectrum Antiproliferative Activity

For broad-spectrum anticancer screening, this compound provides a versatile and potent scaffold. As detailed in Section 3.3, derivatives of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated superior antiproliferative activity compared to 5-FU across multiple cancer cell lines (MGC-803, HCT-116, MCF-7) and against Bel-7402 and HT-1080 cells [3] [4]. This established performance profile makes it a reliable and high-value building block for generating diverse libraries of potential anticancer agents, reducing the risk of early-stage lead failure due to lack of potency.

Application
Selection Property
Validation Focus
PfDHODH inhibitor optimization
Nanomolar enzyme inhibition context
Potency ranking vs. comparator scaffold series
Tumor-associated carbonic anhydrase studies
Isoform selectivity profile
hCA IX/XII vs. off-target isoform Ki review
DNA gyrase-targeting research
Enzyme inhibition benchmarking
Comparator analysis with fluoroquinolone controls
Broad-spectrum antiproliferative screening
Cell-model endpoint response
Multi-cell-line panel comparison and ERK pathway context

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